methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride
Description
This compound is a bicyclic heterocyclic derivative featuring a pyrazolo[3,4-c]pyridine core with a methyl ester group at the 4-position and two hydrochloride salts. Its molecular formula is C₉H₁₇ClN₂O (including two HCl molecules), with a molecular weight of 204.70 g/mol . The CAS registry number is 1861852-58-5, and it is cataloged under MDL number MFCD26593869 .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-9-4-7-5(6)3-10-11-7;;/h3,6,9H,2,4H2,1H3,(H,10,11);2*1H |
InChI Key |
ZDEXWVZODBKBFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC2=C1C=NN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Molecular Formula | C8H12Cl2N3O2 (dihydrochloride salt) |
| Molecular Weight | Approximately 254.65 g/mol (including two HCl units) |
| IUPAC Name | Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride |
| SMILES | COC(=O)C1=NNC2=C1CCNC2·2HCl |
| Key Identifiers | CAS No. 1707576-03-1 (related hydrochloride salt) |
The compound is typically isolated as a hydrochloride salt to improve its physicochemical properties for use in research.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride generally involves two main stages:
- Formation of the pyrazolopyridine core via cyclization reactions involving pyrazole and pyridine derivatives.
- Esterification of the corresponding carboxylic acid to the methyl ester.
- Conversion to the dihydrochloride salt through treatment with hydrochloric acid.
Detailed Synthetic Routes
Cyclization Approach from 5-Aminopyrazole Precursors
One well-documented approach utilizes 5-aminopyrazole derivatives as key precursors. These undergo cyclization with appropriate α,β-unsaturated ketones or aldehydes to form the pyrazolopyridine ring system. The reaction sequence typically involves Michael addition, intramolecular cyclization, dehydration, and aromatization steps.
- Reaction conditions often include ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) at moderate temperatures (~90 °C), which offer environmentally benign alternatives to volatile organic solvents.
- Catalysts such as Lewis acids (e.g., ZrCl4, InCl3, FeCl3) or organocatalysts (e.g., L-proline) can be employed to improve yields and selectivity.
- Solvent systems vary, including acetonitrile, dichloromethane, toluene, and DMSO, with solvent choice influencing product distribution and purity.
Esterification and Salt Formation
Following core synthesis, the carboxylic acid intermediate is esterified using standard esterification protocols:
- Methylation typically involves treatment with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux.
- The resulting methyl ester is then converted to the dihydrochloride salt by reaction with excess hydrochloric acid, often in an organic solvent or aqueous medium, to enhance solubility and stability.
Reaction Conditions and Yields
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the pyrazolopyridine core and methyl ester functionality.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as ester carbonyl and NH groups.
- Elemental Analysis: Verifies composition consistent with dihydrochloride salt.
- Melting Point Determination: Assesses purity and salt formation.
Summary and Outlook
The preparation of this compound involves a multi-step synthesis starting from 5-aminopyrazole derivatives through cyclization, esterification, and salt formation. The use of ionic liquids and mild catalysts provides an environmentally friendly and efficient route with high yields and purity.
Future research may focus on optimizing reaction conditions for scale-up, exploring alternative green solvents, and modifying substituents on the pyrazolopyridine scaffold to enhance biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional and Functional Group Variations
The following table compares the target compound with three structurally related derivatives:
Key Observations:
Positional Isomerism : The target compound’s ester group is at the 4-position of the pyrazolo-pyridine scaffold, whereas analogues in and feature a 3-position ester . This positional difference may influence electronic properties and binding interactions in biological systems.
Salt Form: The dihydrochloride salt in the target compound increases its polarity and aqueous solubility compared to mono-hydrochloride derivatives .
Ester Substituent : Replacing the methyl group with ethyl (as in ) increases molecular weight and may alter lipophilicity, impacting membrane permeability.
Biological Activity
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride is a compound belonging to the pyrazolo-pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C_8H_9Cl_2N_3O_2
- Molecular Weight : 232.08 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibited moderate cytotoxicity against various cancer cell lines such as ovarian and breast cancer cells. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in these cancer types .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cancer progression. For example, one derivative was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM, showing significant selectivity and effectiveness in inhibiting downstream signaling pathways related to inflammation and cancer .
2. Anti-inflammatory Activity
Pyrazolo[3,4-c]pyridines have shown promise in reducing inflammation:
- In Vivo Models : In animal models of inflammation, these compounds demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis .
- Mechanistic Insights : The anti-inflammatory properties are likely linked to the modulation of cytokine production and inhibition of NF-kB signaling pathways.
3. Neuroprotective Effects
Research has also indicated potential neuroprotective effects of pyrazolo[3,4-c]pyridine derivatives:
- Neuroprotection Studies : Compounds have been evaluated for their ability to protect neuronal cells against oxidative stress and excitotoxicity. In vitro studies suggest that these compounds can enhance neuronal survival under stress conditions by modulating apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents at Position 4 | Modulate potency against various targets; electron-withdrawing groups enhance anticancer activity |
| Ring substitutions | Affect binding affinity to target proteins; alterations can lead to improved selectivity and reduced toxicity |
Case Studies
Several case studies have explored the efficacy of this compound class:
- Study on Cancer Cell Lines : A series of pyrazolo[3,4-c]pyridine derivatives were tested against A375 (melanoma) and U87MG (glioblastoma) cell lines. Results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Anti-inflammatory Assessment : In a model of acute inflammation induced by carrageenan in rats, treatment with pyrazolo derivatives resulted in a significant decrease in paw edema compared to controls .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of pyrazole precursors followed by esterification. For example, cyclocondensation of hydrazine derivatives with β-ketoesters under acidic conditions forms the pyrazolo-pyridine core. Subsequent methylation (e.g., using methyl chloroformate) introduces the carboxylate group, followed by hydrochloride salt formation to improve solubility .
- Key Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents are critical. Yields range from 40–65% after purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound verified, and what analytical techniques are recommended?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR confirm hydrogen/carbon environments (e.g., pyrazole protons at δ 7.2–7.5 ppm, methyl ester at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 223.08 (CHNO) and dihydrochloride adducts .
- X-ray Crystallography : Resolves the bicyclic fused-ring system and confirms hydrochloride counterion positions .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Highly soluble in polar solvents (water: >50 mg/mL; DMSO: >100 mg/mL) due to the dihydrochloride salt form. Stability: Degrades above 150°C; store at 2–8°C under inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism of action?
- Target Identification : Screening against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays reveals IC values <1 µM, suggesting ATP-competitive inhibition .
- Structural Insights : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carboxylate group and kinase active-site residues (e.g., Lys721 in EGFR) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting Strategies :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to rule out batch variability.
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-Analysis : Compare structural analogs (e.g., ethyl vs. methyl esters) to identify substituent-dependent activity trends .
Q. What computational approaches predict the compound’s pharmacokinetics and toxicity?
- ADME Modeling : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4-mediated metabolism.
- Toxicity Profiling : ProTox-II indicates low hepatotoxicity (LD > 1000 mg/kg in rodents) but potential hERG channel inhibition (IC ~5 µM) .
Q. How do structural modifications (e.g., substituent variations) alter bioactivity?
- Comparative Analysis :
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Process Optimization :
- Use flow chemistry for cyclization steps to enhance reproducibility.
- Replace column chromatography with antisolvent crystallization (e.g., water/ethanol) for cost efficiency .
Q. How can researchers validate target engagement in cellular models?
- Cellular Assays :
- Thermal Shift Assay (TSA) : Monitor target protein stabilization via differential scanning fluorimetry.
- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
